molecular formula C7H12ClNO2 B6280575 (1S,4S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride CAS No. 2031259-85-3

(1S,4S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride

Cat. No.: B6280575
CAS No.: 2031259-85-3
M. Wt: 177.63 g/mol
InChI Key: XWVAMMMWNZVEAH-KQBMADMWSA-N
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Description

“(1S,4S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride” is a bicyclic amino acid derivative with a rigid norbornane-like scaffold. Its molecular formula is C₇H₁₂ClNO₂ (molecular weight: 177.63 g/mol), featuring a bicyclo[2.2.1]heptane core substituted with a carboxylic acid group at position 4 and a secondary amine at position 2, with stereochemistry defined as (1S,4S) . This compound is widely utilized in medicinal chemistry as a proline mimetic due to its constrained conformation, which enhances binding specificity to biological targets such as enzymes or receptors .

The hydrochloride salt form improves solubility, facilitating its use in aqueous reaction conditions. It is commercially available in quantities ranging from 250 mg to 1 g, with prices up to $9,200 per gram, reflecting its high purity and demand in research .

Properties

CAS No.

2031259-85-3

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

(1S,4S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)7-2-1-5(3-7)8-4-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7-;/m0./s1

InChI Key

XWVAMMMWNZVEAH-KQBMADMWSA-N

Isomeric SMILES

C1C[C@@]2(C[C@H]1NC2)C(=O)O.Cl

Canonical SMILES

C1CC2(CC1NC2)C(=O)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Stereoselective Cyclization Strategies

The bicyclo[2.2.1]heptane framework is typically constructed via intramolecular cyclization or Diels-Alder reactions. A patent by CN101462999A demonstrates the use of hydroxylated intermediates for subsequent functionalization. For example, (1R,3S,4S,5R)-5-hydroxy-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester serves as a precursor, where the hydroxyl group is replaced via fluorination using diethylaminosulfur trifluoride (DAST). While this patent focuses on fluorinated derivatives, the methodology adapts to carboxylic acid synthesis by substituting fluorination with oxidation or hydrolysis steps .

Cyclization often employs palladium-catalyzed couplings or hydrogenation, as seen in the synthesis of exo-3-amino-7-azabicyclo[2.2.1]heptanes . For instance, reductive amination under hydrogen gas (H₂) with PtO₂ catalysis achieves stereochemical control, yielding the bicyclic amine core . Applied to the target compound, similar conditions could facilitate nitrogen integration into the bicyclic framework.

Carboxylic Acid Functionalization

Introducing the carboxylic acid group typically involves hydrolysis of esters or oxidation of alcohols. VulcanChem highlights multi-step reactions starting from protected intermediates, though specifics are undisclosed. Academic protocols, such as those in Synthesis of Carboxylic Acids , provide general guidelines:

  • Ester Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/H₂O) conditions cleave esters to carboxylic acids. For example, ethyl esters hydrolyze efficiently under reflux with aqueous HCl, forming the free acid and ethanol .

  • Oxidation : Primary alcohols oxidize to carboxylic acids using strong oxidants like KMnO₄ or CrO₃. In the context of bicyclic systems, this method requires alcohol precursors at position 4, which may derive from ketone reductions .

A hybrid approach from CN101462999A involves sodium borohydride (NaBH₄) reduction of a ketone intermediate to a secondary alcohol, followed by oxidation. This two-step process ensures positional specificity for the carboxylic acid group .

Protective Group Chemistry

Protecting the amine during synthesis prevents undesired side reactions. The tert-butoxycarbonyl (Boc) and carbobenzoxy (Cbz) groups are widely used, as demonstrated in and . For example:

  • Boc Protection : Reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) yields Boc-protected intermediates.

  • Deprotection : Trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group, regenerating the amine for subsequent salt formation .

Comparative studies in show Boc protection affords higher yields (83.9%) compared to Cbz (55.3%), likely due to milder deprotection conditions .

Hydrochloride Salt Formation

The final step involves treating the free base with HCl to form the hydrochloride salt, enhancing stability and solubility. VulcanChem notes this is achieved by dissolving the compound in anhydrous ether and bubbling HCl gas, followed by precipitation and filtration. Alternative methods include adding concentrated HCl to an ethanolic solution of the free base, yielding the salt after rotary evaporation .

Stereochemical Control and Chiral Resolution

Achieving the (1S,4S) configuration necessitates chiral catalysts or enantioselective starting materials. The patent CN101462999A employs chiral pool synthesis, using naturally occurring chiral precursors to dictate stereochemistry. For instance, (2S,4R)-N-Boc-4-hydroxyproline serves as a starting material in analogous syntheses, with stereochemistry preserved through rigid bicyclic formation .

Chromatographic resolution (e.g., chiral HPLC) or diastereomeric salt crystallization may further purify enantiomers, though specific data for this compound remains undisclosed in public literature .

Comparative Analysis of Synthetic Routes

The table below summarizes key methods and their efficiency:

Method Starting Material Key Steps Yield Reference
Cyclization + HydrolysisEthyl ester precursorDAST fluorination, ester hydrolysis48.9%
Reductive AminationKetone intermediateNaBH₄ reduction, Boc protection83.9%
Palladium CatalysisHalogenated bicyclic compoundSuzuki coupling, HCl salt formation65%

Challenges and Optimization Opportunities

  • Yield Limitations : Multi-step syntheses often suffer from cumulative yield loss. For example, DAST-mediated fluorination in achieves only 48.9% yield, necessitating process intensification.

  • Stereochemical Drift : High-temperature steps risk racemization. Mitigation strategies include low-temperature reactions (-78°C) and chiral auxiliaries .

  • Scalability : Gas-phase HCl introduction poses safety concerns. Switching to HCl in dioxane or ethanol improves scalability for industrial production .

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes typical acid-derived reactions. Esterification occurs via acid-catalyzed conditions or through intermediate acid chloride formation:

Reaction TypeReagents/ConditionsProductYield/Notes
EsterificationH<sub>2</sub>SO<sub>4</sub>/ROH (e.g., methanol)Methyl ester derivative70–85% yield
Acid chloride formationSOCl<sub>2</sub> or PCl<sub>5</sub>Corresponding acyl chlorideIntermediate for further reactions
AmidationAmine + EDC/HOBtAmide derivativesUsed in peptide synthesis

The steric hindrance from the bicyclic structure slightly reduces reaction rates compared to linear analogues.

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group, generating CO<sub>2</sub> and yielding the parent bicyclic amine:

C7H11NO2HClΔ,CuC6H10NHCl+CO2\text{C}_7\text{H}_{11}\text{NO}_2 \cdot \text{HCl} \xrightarrow{\Delta, \text{Cu}} \text{C}_6\text{H}_{10}\text{N} \cdot \text{HCl} + \text{CO}_2 \uparrow

  • Conditions : Heating (150–200°C) with copper powder or quinoline.

  • Application : Provides access to 2-azabicyclo[2.2.1]heptane derivatives for further functionalization.

Reduction and Oxidation

The bicyclic amine and carboxylic acid participate in redox reactions:

Reaction TypeReagentsProductNotes
Amine oxidationKMnO<sub>4</sub>/H<sub>2</sub>ON-Oxide derivativeLimited by steric effects
Carboxylic acid reductionLiAlH<sub>4</sub> (via ester intermediate)Primary alcoholRequires prior esterification
Catalytic hydrogenationH<sub>2</sub>/Pd-CSaturated bicyclic structureReduces double bonds (if present)

Salt Exchange and Neutralization

The hydrochloride salt can undergo ion exchange or neutralization:

C7H11NO2HCl+NaOHC7H11NO2Na++H2O+Cl\text{C}_7\text{H}_{11}\text{NO}_2 \cdot \text{HCl} + \text{NaOH} \rightarrow \text{C}_7\text{H}_{11}\text{NO}_2^- \text{Na}^+ + \text{H}_2\text{O} + \text{Cl}^-

  • Application : Generates the free base for reactions sensitive to acidic conditions .

Ring-Opening Reactions

Under strong acidic or basic conditions, the bicyclic framework may undergo ring-opening:

ConditionsReagentsProduct
Acidic hydrolysisConcentrated HCl, ΔLinear amino acid derivatives
Base-mediatedNaOH/EtOHOpen-chain compounds via retro-Diels-Alder

These reactions are less common due to the compound’s high ring strain tolerance .

Peptide Coupling

The carboxylic acid participates in peptide bond formation using coupling agents:

Coupling AgentSolventApplication
EDC/HOBtDMF or THFSynthesis of peptidomimetics
DCC/DMAPCH<sub>2</sub>Cl<sub>2</sub>Preparation of bioactive conjugates

Stereochemical Considerations

The (1S,4S) configuration influences reaction outcomes:

  • Esterification : Retention of stereochemistry at C4 .

  • Amidation : Diastereoselectivity observed in chiral amine couplings .

Comparative Reactivity

Key differences from structurally similar compounds:

CompoundKey Reactivity Difference
7-Azabicyclo[2.2.1]heptane derivativesHigher susceptibility to N-alkylation
4-Methyl-1-azabicyclo analoguesEnhanced steric hindrance reduces esterification yields
(1R)-enantiomer hydrochlorideDivergent pharmacological activity despite similar reactivity

Scientific Research Applications

Structural Characteristics

The compound's molecular formula is C7H11NO2C_7H_{11}NO_2, with a specific stereochemistry denoted as (1S,4S). Its structural representation is essential for understanding its reactivity and interactions in biological systems. The compound features a bicyclic structure that contributes to its unique properties.

Drug Development

The compound has shown promise as a scaffold for developing new therapeutic agents, particularly in the context of neurological disorders and pain management. Its structural features allow for the design of selective modulators targeting specific receptors.

Inhibitors of Viral Proteases

Research has indicated that derivatives of this compound can serve as inhibitors of viral proteases, such as those involved in hepatitis C virus (HCV) replication. This application is crucial given the global burden of HCV infections.

Case Study: Hepatitis C NS3/NS4A Protease Inhibition

A notable study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives based on azabicyclic structures effectively inhibit the NS3/NS4A serine protease of HCV, showcasing their potential in antiviral drug design .

Potential Future Applications

As research continues to explore the pharmacological properties of (1S,4S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride, several potential applications may emerge:

  • Neuropharmacology : Investigating its role in modulating neurotransmitter systems.
  • Cancer Therapeutics : Exploring its efficacy in targeting cancer cell proliferation pathways.
  • Antimicrobial Agents : Assessing its activity against various bacterial strains.

Mechanism of Action

The mechanism by which (1S,4S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved often depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (1S,4S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride with structurally or functionally related bicyclic compounds:

Compound Name Molecular Formula Molecular Weight Stereochemistry Key Features Biological Activity (IC₅₀) Applications Source
This compound C₇H₁₂ClNO₂ 177.63 (1S,4S) Carboxylic acid at C4, rigid bicyclic core Not explicitly reported Proline mimetic, drug discovery
(1S,4R)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride C₇H₁₂ClNO₂ 177.63 (1S,4R) Carboxylic acid at C1 vs. C4 No data Structural analog for SAR studies
5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride C₆H₁₁ClFN 163.61 Not specified Fluorine substitution at C5 Not reported Building block for fluorinated drug candidates
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride C₅H₁₀ClNO 135.59 (1S,4S) Oxygen replaces nitrogen at position 2 Not reported Conformational probe in peptidomimetics
(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride C₇H₁₂ClNO₂ 177.63 (1R,3S,4S) Carboxylic acid at C3 IC₅₀ = 77.57 µM (specific assay) Moderate enzyme inhibition
Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride C₈H₁₄ClNO₂ 191.66 Not specified Methyl ester at C4 No data Ester prodrug candidate

Structural and Stereochemical Differences

  • Position of Functional Groups : The target compound’s carboxylic acid at C4 distinguishes it from analogs like (1S,4R)-2-azabicyclo...-1-carboxylic acid (carboxylic acid at C1) and (1R,3S,4S)-...-3-carboxylic acid (carboxylic acid at C3) .
  • Fluorination : Fluorinated derivatives (e.g., 5-fluoro-2-azabicyclo... ) enhance metabolic stability and bioavailability .

Biological Activity

(1S,4S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride, also known as a bicyclic amino acid derivative, has garnered attention in the fields of medicinal chemistry and drug development due to its unique structural properties and biological activity. This compound is characterized by its bicyclic framework, which is significant in enhancing its interaction with biological targets, particularly in the central nervous system (CNS).

  • Molecular Formula : C7_7H11_{11}ClN\O2_2
  • Molecular Weight : 171.62 g/mol
  • SMILES Notation : C1C[C@@]2(C[C@H]1NC2)C(=O)O
  • InChIKey : GSEADFBJEDRQEZ-FSPLSTOPSA-N

The biological activity of this compound is primarily attributed to its ability to act as a modulator of neurotransmitter systems. Research indicates that compounds with similar bicyclic structures can influence receptor interactions, particularly in the context of CNS disorders.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study demonstrated that bicyclic amino acids could effectively block neurotransmitter transporters, leading to increased availability of neurotransmitters such as serotonin and dopamine in synaptic clefts .
    • The compound has been explored for its potential as a therapeutic agent in treating conditions like depression and anxiety due to its modulatory effects on serotonin receptors.
  • Drug Development Applications :
    • The unique structure of this compound makes it a promising candidate for designing novel drug candidates targeting CNS disorders .
    • Its role in peptide synthesis has been highlighted, where it serves as a building block for creating biologically active peptide derivatives that are essential for therapeutic applications .
  • Chiral Catalysis :
    • The compound's chiral centers facilitate asymmetric synthesis, which is vital for producing enantiomerically pure compounds in pharmaceuticals . This property enhances its utility in drug formulation processes.

Data Table: Biological Activity Overview

Activity Description References
Neurotransmitter ModulationIncreases availability of neurotransmitters like serotonin and dopamine ,
Drug Development PotentialCandidate for CNS disorder treatments ,
Peptide SynthesisUsed as a building block for biologically active peptides ,
Chiral CatalysisFacilitates asymmetric synthesis for enantiomerically pure compounds

Q & A

Q. Basic

  • Chiral HPLC : Employed with columns like Chiralpak® AD-H and mobile phases (e.g., 95:5 hexane:isopropanol) to resolve enantiomers. Detection at 210 nm ensures sensitivity for low-UV chromophores .
  • Polarimetry : Supports HPLC data by measuring optical rotation, particularly for intermediates like (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane .

How do structural modifications in the bicyclic framework influence biological activity?

Advanced
Modifying the bicyclic core or substituents significantly alters activity:

CompoundBicyclic Unit(s)IC50 (µM)
[32](1S,3S,4R)-2-azabicyclo[2.2.1]heptane77.57
[33](1S,3S,4R)-heptane + (1S,4S,5R)-octane6.25

The addition of a 2-azabicyclo[3.2.1]octane unit in [33] enhances activity 12-fold, likely due to improved target binding from increased conformational rigidity .

What challenges arise in achieving high enantiomeric excess (ee) during enantioselective synthesis?

Q. Advanced

  • Chiral Induction : Cycloadditions using imines (e.g., (S)-2.60) yield predominantly (1R,3S,4S)-configurations, but competing pathways reduce ee. For example, nitromethane-mediated reactions show mediocre induction (50–70% ee) .
  • Pseudo-enantiomer Effects : Using pseudo-enantiomeric ligands (e.g., (1R,4R,5S) vs. (1S,4S,5R)) can invert stereoselectivity but may lower yields or ee .

Optimization : Catalyst screening (e.g., 10 mol% Catalyst 43 in CH2Cl2) and solvent polarity adjustments improve ee by stabilizing transition states .

What are common derivatives of this compound, and how are they synthesized?

Q. Basic

  • (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride : Prepared via thionyl chloride-mediated esterification of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one, followed by HCl workup (yield: >90%) .
  • Boc-protected analogs : Synthesized using tert-butyloxycarbonyl (Boc) groups for amine protection, enabling peptide coupling (e.g., tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate) .

How can reaction conditions be optimized to improve chiral induction in cycloaddition reactions?

Q. Advanced

  • Temperature Control : Low temperatures (0–5°C) during imine formation reduce racemization .
  • Catalyst Design : Chiral auxiliaries like (1S,4S,5R)-2-azabicyclo[3.2.1]octane units enhance induction by enforcing steric control .
  • Solvent Selection : Polar aprotic solvents (e.g., 1,2-dimethoxyethane) stabilize intermediates, improving ee by 10–15% in LiBH4 reductions .

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